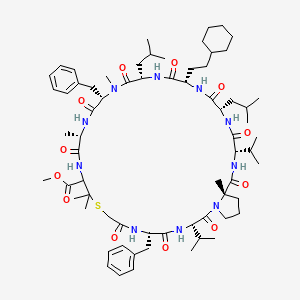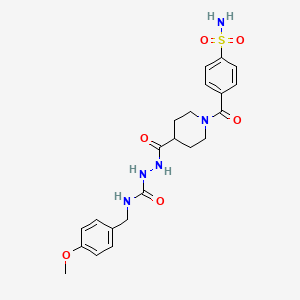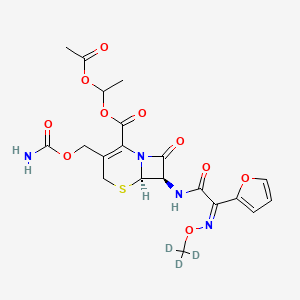
Cefuroxime Axetil-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cefuroxime Axetil-d3 is a deuterated form of Cefuroxime Axetil, a second-generation cephalosporin antibiotic. This compound is used primarily for its enhanced stability and pharmacokinetic properties. It is effective against a broad spectrum of Gram-positive and Gram-negative bacteria, making it a valuable agent in the treatment of various bacterial infections.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cefuroxime Axetil-d3 involves the incorporation of deuterium atoms into the Cefuroxime Axetil molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process typically involves:
Deuteration: Introduction of deuterium into the precursor molecules.
Esterification: Formation of the axetil ester group to enhance lipophilicity and absorption.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including crystallization and filtration to obtain the pure compound.
Quality Control: Rigorous testing to ensure the deuterated compound meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions: Cefuroxime Axetil-d3 undergoes several types of chemical reactions, including:
Hydrolysis: Conversion of the axetil ester to the active Cefuroxime form.
Oxidation and Reduction: Though less common, these reactions can occur under specific conditions.
Substitution Reactions: Involving the replacement of functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions with mild acids or bases.
Oxidation: Requires oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves reducing agents such as sodium borohydride.
Major Products Formed:
Cefuroxime: The active antibiotic form after hydrolysis.
Deuterated By-products: Depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Cefuroxime Axetil-d3 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of deuteration on pharmacokinetics and stability.
Biology: Investigated for its interactions with bacterial cell walls and resistance mechanisms.
Medicine: Applied in the development of new antibiotics and treatment protocols for bacterial infections.
Industry: Utilized in the formulation of stable and effective pharmaceutical products.
Wirkmechanismus
Cefuroxime Axetil-d3 exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to the weakening and eventual lysis of the bacterial cell wall, resulting in bacterial death.
Vergleich Mit ähnlichen Verbindungen
Cefuroxime Axetil: The non-deuterated form with similar antibacterial properties.
Cefotaxime: Another second-generation cephalosporin with a broader spectrum of activity.
Ceftriaxone: A third-generation cephalosporin with enhanced activity against Gram-negative bacteria.
Uniqueness: Cefuroxime Axetil-d3 is unique due to its deuterated structure, which provides enhanced stability and potentially improved pharmacokinetic properties compared to its non-deuterated counterpart. This makes it a valuable compound for both research and clinical applications.
Eigenschaften
Molekularformel |
C20H22N4O10S |
|---|---|
Molekulargewicht |
513.5 g/mol |
IUPAC-Name |
1-acetyloxyethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C20H22N4O10S/c1-9(25)33-10(2)34-19(28)15-11(7-32-20(21)29)8-35-18-14(17(27)24(15)18)22-16(26)13(23-30-3)12-5-4-6-31-12/h4-6,10,14,18H,7-8H2,1-3H3,(H2,21,29)(H,22,26)/b23-13-/t10?,14-,18-/m1/s1/i3D3 |
InChI-Schlüssel |
KEJCWVGMRLCZQQ-DJOOGFTASA-N |
Isomerische SMILES |
[2H]C([2H])([2H])O/N=C(/C1=CC=CO1)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OC(C)OC(=O)C |
Kanonische SMILES |
CC(OC(=O)C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CC=CO3)COC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


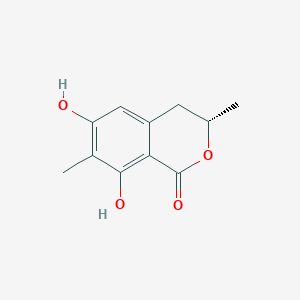
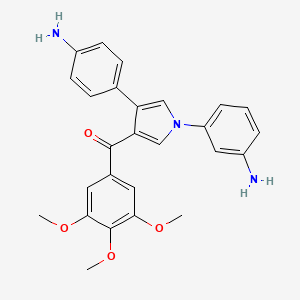
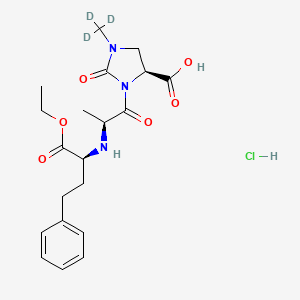
![2-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409436.png)

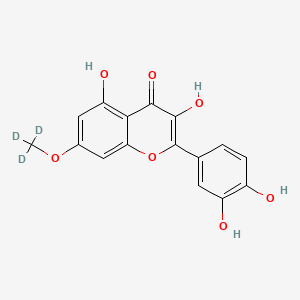
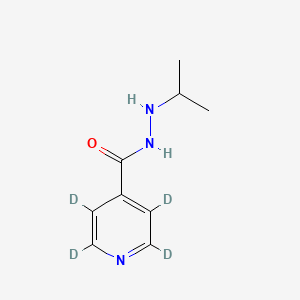


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12409476.png)
